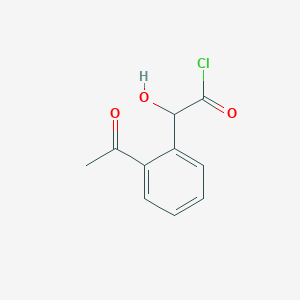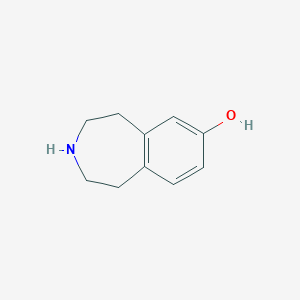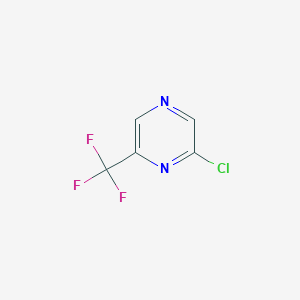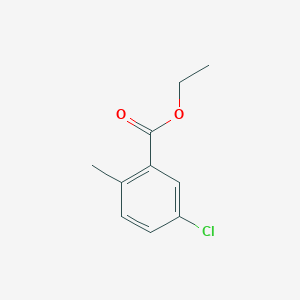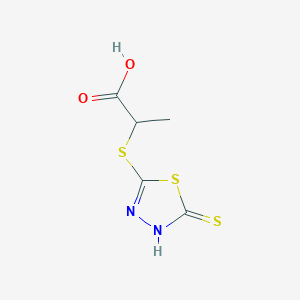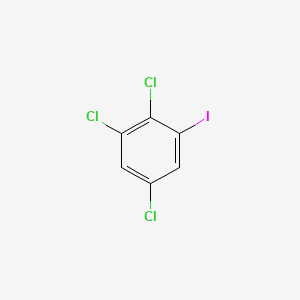
(R)-2-Methylpyrrolidine tosylate
Overview
Description
Tosylates are organic compounds that contain a sulfonate functional group. They are often used as intermediates in organic synthesis . They are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .
Synthesis Analysis
Tosylates can be synthesized from alcohols using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) . An example of a reaction involving a tosylate is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of tosylates generally includes a sulfonate group attached to a carbon chain. The exact structure would depend on the specific tosylate compound .Chemical Reactions Analysis
Tosylates are excellent leaving groups in nucleophilic substitution reactions . They can be displaced by a variety of nucleophiles, leading to the formation of new compounds .Scientific Research Applications
Synthesis of Privileged Heterocycles
®-2-Methylpyrrolidine tosylate is utilized in the synthesis of privileged heterocycles, which are core structures frequently found in biologically active molecules. The tosylate group serves as a leaving group in nucleophilic substitution reactions, allowing for the construction of complex heterocyclic frameworks. This is particularly useful in the development of pharmaceuticals and agrochemicals .
Solid-Phase Synthesis Applications
The compound finds application in solid-phase synthesis, where it can be used to link molecules to solid supports or resins. This is a critical step in combinatorial chemistry, which is used to create large libraries of compounds for high-throughput screening in drug discovery .
Enediyne Libraries Construction
Enediynes are a class of compounds known for their anticancer properties. ®-2-Methylpyrrolidine tosylate is involved in the construction of enediyne libraries. These libraries are valuable for identifying new therapeutic agents through the exploration of structural diversity .
Chemical Biology Research
In chemical biology, ®-2-Methylpyrrolidine tosylate’s derivatives, such as N-acyl imidazoles, are used for the chemical synthesis of peptides and proteins, chemical labeling of proteins of interest, and structural analysis and functional manipulation of RNAs. This versatility makes it a valuable tool in studying biological processes and developing new biotechnologies .
Material Science: Poly(2-oxazoline)s Synthesis
The tosylate group in ®-2-Methylpyrrolidine tosylate can initiate the polymerization of 2-oxazolines, leading to the formation of poly(2-oxazoline)s. These polymers have significant potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-QDXATWJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609435 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylpyrrolidine tosylate | |
CAS RN |
204387-55-3 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



